4-Methacryloyloxyazobenzene

Photoisomerization kinetics Photostationary state Azobenzene photoswitches

4-Methacryloyloxyazobenzene (CAS 128818-49-5; also referred to as MAB or MOAB) is a dual‑functional monomer combining a photoisomerizable azobenzene chromophore with a polymerizable methacrylate ester. Under UV irradiation, the molecule undergoes a reversible trans‑to‑cis isomerization that alters its geometry, dipole moment, and aggregation behavior; the cis form thermally reverts to the thermodynamically stable trans state in the dark, with the thermal back‑reaction amounting to approximately 3% of the forward photoreaction rate.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B13141343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methacryloyloxyazobenzene
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2
InChIInChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3
InChIKeyIGCJKJTYHIDZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methacryloyloxyazobenzene – A Polymerizable Azobenzene Monomer for Photoresponsive Material Design


4-Methacryloyloxyazobenzene (CAS 128818-49-5; also referred to as MAB or MOAB) is a dual‑functional monomer combining a photoisomerizable azobenzene chromophore with a polymerizable methacrylate ester . Under UV irradiation, the molecule undergoes a reversible trans‑to‑cis isomerization that alters its geometry, dipole moment, and aggregation behavior; the cis form thermally reverts to the thermodynamically stable trans state in the dark, with the thermal back‑reaction amounting to approximately 3% of the forward photoreaction rate . Owing to the methacrylate handle, the compound can be homopolymerized or copolymerized with a broad palette of vinyl monomers via free‑radical or controlled radical techniques, enabling the covalent integration of photoresponsive units into linear chains, molecular brushes, and crosslinked networks . This combination of photochromic activity and synthetic versatility makes 4‑methacryloyloxyazobenzene a foundational building block for light‑addressable materials, including command surfaces for liquid‑crystal alignment, photorheological fluids, and thermoresponsive polymer architectures .

Why 4-Methacryloyloxyazobenzene Cannot Be Freely Substituted with Other Azobenzene Monomers


Although the broader class of azobenzene‑functionalized (meth)acrylates shares the same trans–cis photoswitching motif, subtle structural differences—the presence or absence of a methyl group on the polymerizable handle, the nature of the 4′‑substituent on the distal phenyl ring, and the length of any spacer—produce large, practically consequential divergences in copolymerization reactivity, photostationary‑state composition, thermal relaxation kinetics, and the stability of photoinduced anisotropy . Procurement decisions that treat these monomers as interchangeable risk unexpected alterations in polymer sequence distribution, switching speed, alignment contrast, and long‑term orientational memory, any of which can compromise device‑level performance in liquid‑crystal displays, photopatterned coatings, or photorheological fluids. The quantitative comparisons presented below establish precisely where 4‑methacryloyloxyazobenzene departs from its most relevant structural comparators.

Quantitative Differentiation of 4‑Methacryloyloxyazobenzene from Its Closest Analogs


Faster Photoisomerization and Higher Cis Yield vs. the 4′‑Cyano Analog

Poly(4‑methacryloyloxyazobenzene) (PMAAz) undergoes efficient trans‑to‑cis photoisomerization under UV irradiation, with the cis fraction increasing monotonically with exposure dose . In contrast, poly(4‑cyano‑4′‑methacryloyloxyazobenzene) (PCN-MAB) exhibits a markedly slower E‑to‑Z photoisomerization rate and a substantially lower Z‑isomer content at the photostationary state in the solid film . This kinetic difference makes PMAAz preferable for applications demanding rapid all‑optical switching and high photostationary cis concentrations, such as real‑time photopatterning and fast‑response photorheological fluids.

Photoisomerization kinetics Photostationary state Azobenzene photoswitches

Near‑Ideal Random Copolymerization with Styrene vs. the Acrylate Analog

In free‑radical copolymerization with styrene, trans‑4‑methacryloyloxyazobenzene exhibits reactivity ratios of r_M = 1.02 ± 0.12 and r_S = 0.55 ± 0.07 (Kelen–Tüdös method), both close to unity, resulting in a substantially random comonomer distribution . For the direct acrylate analog, trans‑4‑acryloyloxyazobenzene copolymerized with vinylidene chloride gives r_A = 0.36 ± 0.03 and r_V = 1.02 ± 0.06, indicating a pronounced tendency toward alternating incorporation that limits the achievable azobenzene content . The methacrylate monomer therefore allows more homogeneous incorporation of photoresponsive units along the polymer backbone, which is critical for maximizing optical density and uniformity in thin‑film photonic applications.

Copolymerization reactivity ratios Polymer sequence control Azobenzene copolymers

Demonstrated Photoalignment of Nematic Liquid Crystals with Order Parameter S = 0.1–0.57

A thin film of poly(4‑methacryloyloxyazobenzene) homopolymer, when irradiated with linearly polarized visible light, generates a homogeneous azimuthal alignment of nematic liquid crystals in a sandwich cell geometry . Quantitative polarizing‑film studies report that the photoalignment order parameter S produced by poly(4‑methacryloyloxyazobenzene) films falls in the range of 0.1–0.57 . In contrast, poly(4‑cyano‑4′‑methacryloyloxyazobenzene) requires thermal annealing above its glass transition to develop comparable dichroism, and its photoalignment is designed for thermal persistence rather than room‑temperature writing efficiency . The unsubstituted MAB polymer thus offers a favorable balance of room‑temperature processability and useful alignment contrast.

Photoalignment Liquid crystal command surfaces Azimuthal anchoring

Pronounced Photoviscosity Effect in Aqueous MOAB‑DMA Copolymers vs. Non‑Aggregating Azobenzene Systems

Copolymers of 4‑methacryloyloxyazobenzene with N,N‑dimethylacrylamide (MOAB‑DMA) self‑assemble in water—remaining soluble up to a MOAB molar fraction of 0.2—and exhibit a pronounced photoviscosity effect: upon UV irradiation, the zero‑shear viscosity drops significantly as interchain azobenzene aggregates dissociate . This photorheological response is enabled by the hydrophobic character of the unsubstituted azobenzene side chain, which drives aggregation in aqueous media. By contrast, azobenzene monomers bearing hydrophilic substituents (e.g., oligo(ethylene glycol) or charged groups) do not form the same interchain aggregates and consequently show little or no photoviscosity effect . The MOAB‑DMA platform thus provides a unique, chemically accessible route to light‑triggered viscosity modulation in water.

Photorheology Photoviscosity Amphiphilic azobenzene copolymers

Phototunable LCST in MOAB‑Containing Molecular Brushes vs. Fixed‑LCST Copolymers

Densely grafted molecular brushes containing trans‑4‑methacryloyloxyazobenzene (MOAB) and 2‑(dimethylamino)ethyl methacrylate (DMAEMA) side chains, synthesized by ATRP, exhibit a lower critical solution temperature (LCST) that can be shifted by photoirradiation: the LCST is measurably altered depending on whether the azobenzene units are in the trans or cis configuration . The brush architecture (M_n = 4.7 × 10⁵ to 1.1 × 10⁶; M_w/M_n = 1.23–1.36) ensures a sharp thermal transition, and the photomodulation arises directly from the isomerization of the MOAB side chains . In random copolymers of DMAEMA with non‑photoisomerizable hydrophobic comonomers, the LCST is fixed by the copolymer composition and cannot be dynamically tuned with light . Replacing MOAB with a permanently hydrophobic methacrylate forfeits the phototunability of the phase transition.

Thermoresponsive polymers LCST Phototunable phase transition Molecular brushes

High‑Value Application Scenarios for 4‑Methacryloyloxyazobenzene Based on Verified Performance Advantages


Room‑Temperature Photoalignment Layers for Liquid‑Crystal Displays and Photopatterned Optics

The established ability of poly(4‑methacryloyloxyazobenzene) films to generate homogeneous nematic liquid‑crystal alignment upon room‑temperature irradiation with linearly polarized visible light (S = 0.1–0.57) makes this homopolymer a viable command‑surface material for LCD manufacturing and diffractive optical elements. Unlike the 4‑cyano analog, which requires thermal assistance to develop dichroism , the unsubstituted MAB polymer enables all‑optical writing at ambient temperature, simplifying fabrication workflows and reducing thermal budget.

Phototunable Thermoresponsive Molecular Brushes for Smart Surfaces and Controlled Release

The phototunable LCST of MOAB‑DMAEMA molecular brushes provides a dual‑responsive (light + temperature) platform for applications such as switchable cell‑culture substrates, microfluidic valves, and light‑triggered drug‑delivery carriers. The narrow molecular weight distribution (M_w/M_n = 1.23–1.36) achievable via ATRP ensures a sharp thermal transition, while the azobenzene moiety introduces an optical control dimension that non‑photoisomerizable hydrophobic comonomers cannot replicate.

Light‑Switchable Aqueous Viscosity Modifiers for Electrophoretic Separation and Microfluidics

MOAB‑DMA copolymers that are soluble in water (up to a MOAB molar fraction of 0.2) exhibit a pronounced photoviscosity effect: interchain azobenzene aggregates dissociate under UV irradiation, producing a significant drop in zero‑shear viscosity . This aggregation‑driven photorheology is unique to the hydrophobic, unsubstituted azobenzene moiety and enables light‑triggered viscosity switching in aqueous electrophoretic separation matrices and microfluidic flow‑control elements, where hydrophilic‑substituted azobenzene analogs fail to produce a comparable response.

Rapid‑Switching Photochromic Coatings and Real‑Time Photopatterning

The kinetically efficient trans‑to‑cis photoisomerization of the MAB monomer—described by simple first‑order exchange kinetics with a thermal back‑reaction of only ~3% relative to the forward photoreaction —supports applications requiring fast all‑optical switching and high photostationary cis concentrations. This property is directly exploited in real‑time photopatterning of thin films and in photochromic coatings where response speed is a critical performance metric, and where the slower‑switching 4‑cyano analog would be unsuitable.

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